3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-8-7-11-25(15-16)23-18-12-20(28-2)21(29-3)13-19(18)24-14-22(23)30(26,27)17-9-5-4-6-10-17/h4-6,9-10,12-14,16H,7-8,11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVUKRBQGWISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula for 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is with a molecular weight of approximately 426.5 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a 3-methylpiperidinyl moiety, which enhances its biological activity.
3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline exhibits several biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Quinoline derivatives have been shown to inhibit cancer cell proliferation. Studies indicate that compounds similar to 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The sulfonamide structure contributes to potential antibacterial properties. Research on related compounds suggests effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial characteristics.
Central Nervous System (CNS) Effects
The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems. Similar compounds have demonstrated activity against acetylcholinesterase, hinting at cognitive-enhancing effects that could be beneficial in treating neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study investigated the effects of quinoline derivatives on breast cancer cell lines. Results showed that 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline inhibited cell growth and induced apoptosis through intrinsic pathways.
- Neuroprotective Effects : Research on related compounds indicated their ability to enhance cognitive function in animal models by modulating neurotransmitter levels in the brain. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure: The quinoline core is shared among analogs, but substituent positions and types vary significantly.
- Position 3 : The benzenesulfonyl group distinguishes the target compound from others with methoxy, aryl, or acyl groups (e.g., compound 18 in has a 4-methoxyphenyl group at position 4) .
- Positions 6 and 7 : Methoxy groups are conserved in many analogs (e.g., compounds in ), suggesting their role in modulating solubility and electronic properties .
Table 1: Structural Comparison of Key Quinoline Derivatives
Anticancer Activity:
- Compound 8a () exhibits dual EGFR/FAK kinase inhibition, attributed to the 3-(4-methylpiperazin-1-yl)propoxy chain at position 4, which enhances solubility and target engagement .
- Compound 6k () with a 3-(4-methylpiperazin-1-yl)propoxy group shows moderate cytotoxicity, suggesting the importance of piperazine-derived side chains .
Antiviral Activity:
Enzyme Inhibition:
Limitations of Target Compound Data:
No direct biological data are available for 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline. However, its benzenesulfonyl group may enhance electrophilic interactions compared to methoxy or aryl substituents in analogs .
Physicochemical Properties:
- Solubility : Methoxy groups (positions 6/7) improve aqueous solubility, while benzenesulfonyl and piperidine groups may enhance lipophilicity .
- Stability: Quaternized nitrogen analogs (e.g., ) show stability in ethanol, whereas acylated derivatives (e.g., ) require purification by column chromatography .
Biological Activity
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline, also known by its CAS number 872200-24-3, is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and two methoxy groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 872200-24-3 |
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can inhibit tumor growth by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Study:
A study conducted on similar quinoline derivatives demonstrated potent activity against human breast cancer cells (MCF-7). The derivatives were found to induce cell cycle arrest at the G2/M phase and promote apoptotic cell death through caspase activation .
Antimicrobial Activity
Quinoline compounds have also been explored for their antimicrobial properties. Preliminary data suggest that 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis may underlie its effectiveness .
Research Findings:
In vitro assays revealed that the compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against MRSA, indicating significant antimicrobial potential .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Quinoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory conditions.
Case Study:
In a rat model of adjuvant-induced arthritis, a related quinoline compound demonstrated a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6, highlighting the anti-inflammatory potential of this class of compounds .
The biological activities of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at key checkpoints.
- Cytokine Modulation : Alteration of cytokine profiles to reduce inflammation.
- Antibacterial Action : Disruption of bacterial cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
